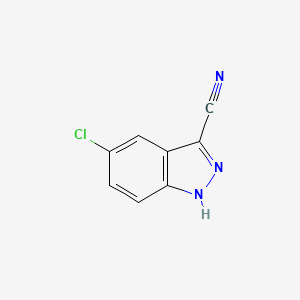

5-chloro-1H-indazole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIBICADHKQAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659462 | |

| Record name | 5-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29646-35-3 | |

| Record name | 5-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-chloro-1H-indazole-3-carbonitrile chemical properties

An In-Depth Technical Guide to 5-Chloro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Applications

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] As a bioisostere of the naturally occurring indole nucleus, indazole and its derivatives have been successfully incorporated into numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this heterocyclic core, underscoring its significance in drug design.[4][5]

Within this important class of compounds, this compound emerges as a pivotal synthetic intermediate. Its strategically placed functional groups—the reactive nitrile at the C3 position, the chloro substituent on the benzene ring, and the versatile N-H of the pyrazole ring—provide multiple handles for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the field of drug development.

Core Chemical and Physical Properties

This compound is typically a solid powder under standard conditions. Its solubility profile, being low in water but soluble in polar aprotic solvents like DMSO and DMF, is characteristic of such heterocyclic compounds and informs the choice of solvents for reaction and purification processes.[6]

| Property | Value | Source(s) |

| CAS Number | 29646-35-3 | [7][8] |

| Molecular Formula | C₈H₄ClN₃ | [7][9] |

| Molecular Weight | 177.59 g/mol | [6][7] |

| Appearance | Solid, typically a powder | [6] |

| Solubility | Low in water; Soluble in DMSO, DMF | [6] |

| Stability | Stable under normal conditions. May react with strong oxidizing agents. | [6] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the substituted benzene ring. The chemical shifts and coupling patterns of these aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitrile groups. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Key resonances include the carbon of the nitrile group (C≡N), typically found downfield, and the carbons of the bicyclic aromatic system.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of its key functional groups. A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. Other significant bands include N-H stretching from the indazole ring and C=C stretching from the aromatic system.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A critical diagnostic feature is the isotopic pattern of the chlorine atom, which will result in two prominent peaks at M and M+2 with a relative intensity ratio of approximately 3:1.[9]

Synthesis and Manufacturing

The most common and efficient synthesis of this compound proceeds via the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor. The causality behind this choice lies in the reliable formation of the indazole ring from readily available starting materials.

A primary route involves 2-amino-5-chlorobenzonitrile as the key starting material.[10] The amino group is converted into a diazonium salt using a nitrosating agent like sodium nitrite in an acidic medium. This highly reactive intermediate then undergoes spontaneous cyclization to form the stable bicyclic indazole system.

Caption: Primary synthesis route for this compound.

Experimental Protocol: Synthesis via Diazotization

-

Preparation: In a reaction vessel equipped for cooling, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in a suitable acidic solution, such as aqueous hydrochloric acid.[10] Cool the mixture to 0–5 °C using an ice bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the absence of the starting amine.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a designated period. The intramolecular cyclization occurs as the terminal nitrogen of the diazonium salt attacks the carbon adjacent to the nitrile group, forming the pyrazole ring.

-

Work-up and Isolation: The reaction is typically quenched by neutralization. The resulting solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield this compound.

An alternative, though less common, synthetic route involves the dehydration of 5-chloro-1H-indazole-3-carboxamide . This transformation can be achieved using standard dehydrating agents like trifluoroacetic anhydride in pyridine.[7]

Chemical Reactivity and Derivatization Potential

The utility of this compound as a building block stems from its multiple reactive sites, which allow for controlled and sequential functionalization.

Caption: Key reactive sites on the this compound scaffold.

-

N-H of the Indazole Ring: The nitrogen at the 1-position is nucleophilic and readily undergoes alkylation, acylation, or sulfonylation.[11] This site is frequently modified in drug design to modulate physicochemical properties such as solubility, or to introduce vectors that can form additional interactions with the biological target.

-

C3-Nitrile Group: The nitrile is a highly versatile functional group. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.[3] This transformation is a common strategy in the synthesis of indazole-based kinase inhibitors, as the resulting amide can act as a crucial hydrogen bond donor/acceptor.[12][13] The nitrile can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

-

C5-Chloro Group: While less reactive than the other positions, the chloro substituent on the benzene ring can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[14]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a core structural motif in the development of protein kinase inhibitors.[4][15] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

The indazole ring system is an effective "hinge-binder," meaning it can form key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The substituent at the C3 position, often derived from the nitrile group, typically projects into the ATP pocket, while modifications at the C5 position can be used to achieve selectivity and improve pharmacokinetic properties.

Caption: Conceptual diagram of an indazole-based inhibitor binding to a kinase.

Derivatives of this scaffold have been investigated as inhibitors for a multitude of kinase targets, including:

-

Tpl2 Kinase[15]

-

Glycogen Synthase Kinase-3 (GSK-3)[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)[1]

-

Anaplastic Lymphoma Kinase (ALK)[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [16][17] |

| H315 | Causes skin irritation | [18][19] |

| H319 | Causes serious eye irritation | [18][19] |

| H335 | May cause respiratory irritation | [17][19] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight.[6][16] Keep the container tightly sealed to prevent moisture absorption and degradation. Store away from incompatible materials such as strong oxidizing agents.[6][21]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is more than a simple chemical; it is a versatile and highly valuable building block in the design and synthesis of complex, biologically active molecules. Its well-defined reactivity allows for strategic and diverse functionalization, making it a powerful tool for medicinal chemists. Its proven role in the development of potent kinase inhibitors solidifies its importance in the ongoing search for novel therapeutics, particularly in the field of oncology. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is essential for any researcher aiming to leverage the power of the indazole scaffold in drug discovery.

References

[3] Guidechem. (n.d.). How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ. Retrieved from Guidechem. [7] ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook. [6] Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Retrieved from Methylamine Supplier. [18] National Center for Biotechnology Information. (n.d.). 1H-Indazole, 5-chloro-. PubChem Compound Database. Retrieved from PubChem. [16] Fisher Scientific. (2023, September 5). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [8] CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. [22] Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. [9] PubChemLite. (n.d.). This compound (C8H4ClN3). Retrieved from PubChemLite. [23] ECHEMI. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLICACID. Retrieved from ECHEMI. [24] National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. PubChem Compound Database. Retrieved from PubChem. [21] Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [17] CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from CymitQuimica. [14] MySkinRecipes. (n.d.). Methyl 5-Chloro-1H-indazole-3-carboxylate. Retrieved from MySkinRecipes. [19] AK Scientific, Inc. (n.d.). 6-Chloro-1H-indazole-5-carbonitrile Safety Data Sheet. Retrieved from AK Scientific, Inc. [20] Echemi. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBONITRILE Safety Data Sheets. Retrieved from Echemi. [25] ChemicalBook. (n.d.). This compound | 29646-35-3. Retrieved from ChemicalBook. [26] ECHEMI. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Retrieved from ECHEMI. [12] Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [27] Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Retrieved from Google Patents. [10] ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile. Retrieved from ChemicalBook. [13] Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [28] Cledera, M. J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12836-12845. [15] Wu, T., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4744-4748. [4] Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1297. [29] Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [30] Ghorbani-Vaghei, R., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 12(1), 1-11. [1] BenchChem. (2025). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. Retrieved from BenchChem. [31] Wang, D., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [5] Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2095-2104. [2] Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6549. [32] Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. New Journal of Chemistry. [11] Al-Hourani, B. J., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(1), 245. [33] MDPI. (n.d.). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. [34] ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook. [35] Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzonitrile 98. Retrieved from Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Chemical Properties, Uses, Safety, Supplier Information – China Indazole Manufacturer [nj-finechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C8H4ClN3) [pubchemlite.lcsb.uni.lu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]

- 15. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. orgsyn.org [orgsyn.org]

- 23. echemi.com [echemi.com]

- 24. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. This compound | 29646-35-3 [m.chemicalbook.com]

- 26. echemi.com [echemi.com]

- 27. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 28. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 29. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | MDPI [mdpi.com]

- 34. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 35. soc.chim.it [soc.chim.it]

5-chloro-1H-indazole-3-carbonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-chloro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is integral to numerous pharmacologically active agents.[1][2] This document delineates the molecule's structural features, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it presents a field-proven, step-by-step synthesis protocol, discusses the compound's reactivity and applications as a synthetic building block, and outlines essential safety and handling procedures. The guide is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable compound in their work.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern drug discovery.[2][3] Its structural similarity to indole allows it to act as a bioisostere, mimicking the interactions of indole-containing molecules like tryptophan and serotonin with biological targets.[1] Consequently, indazole derivatives exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-HIV, and kinase inhibitory properties.[1][2][4]

Many reactions that readily occur at the 3-position of indole are not feasible for the indazole ring, making the introduction of functional groups at this position synthetically challenging.[1] Therefore, indazole intermediates functionalized at the C3 position, such as this compound, are critical and highly valuable starting materials. The chloro-substituent at the C5 position and the carbonitrile group at C3 provide two distinct points for further chemical modification, making this compound a versatile building block for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[5]

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its unique arrangement of atoms and functional groups. Its formal IUPAC name is this compound.[6][7] The core structure consists of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form.[2] A chlorine atom is substituted at position 5 of the benzene ring, and a nitrile (-C≡N) group is attached to position 3 of the pyrazole ring.

Figure 1: Molecular Structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₄ClN₃ | [6][7][8][9] |

| Molecular Weight | 177.59 g/mol | [8][9][10] |

| CAS Number | 29646-35-3 | [6][8] |

| Appearance | Pale yellow solid | [8][10] |

| Solubility | Low in water; Soluble in DMSO, DMF | [10] |

| SMILES | C1=CC2=C(C=C1Cl)C(=NN2)C#N | [7] |

| InChIKey | QMIBICADHKQAJK-UHFFFAOYSA-N |[6][7] |

Spectroscopic Characterization

Unambiguous structural elucidation is paramount for any chemical entity used in research and development. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical workflow to confirm the identity and purity of this compound.

Figure 2: Analytical workflow for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is particularly informative.

-

¹H NMR (200 MHz, CDCl₃) δ (ppm): 8.03 (d, J = 9.1 Hz, 1H), 7.96 (d, J = 1.8 Hz, 1H), 7.75 (dd, J = 9.1, 1.8 Hz, 1H).[8]

-

Interpretation:

-

The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system.

-

The signal at 8.03 ppm is a doublet corresponding to the proton at the C7 position.

-

The signal at 7.96 ppm is a doublet corresponding to the proton at the C4 position, deshielded by the adjacent nitrile group.

-

The signal at 7.75 ppm is a doublet of doublets, consistent with the proton at the C6 position, which is coupled to both the C7 and C4 protons.

-

The N-H proton of the indazole ring typically appears as a broad singlet in the far downfield region (δ 10-13 ppm), though it was not reported in this specific dataset.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

ν_max (film): 2233 cm⁻¹ [8]

-

Interpretation: This sharp, strong absorption band is highly characteristic of a nitrile (C≡N) stretching vibration .[12][13] Its presence is a key diagnostic feature confirming the successful formation of the carbonitrile group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

Molecular Formula: C₈H₄ClN₃

-

Expected Monoisotopic Mass: 177.0094 Da[7]

-

Interpretation: A high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ at m/z ≈ 177.0094. A critical diagnostic feature will be the presence of an isotopic peak [M+2]⁺ at m/z ≈ 179.0064 with approximately one-third the intensity of the [M]⁺ peak. This isotopic pattern is the signature of a molecule containing one chlorine atom.

Synthesis and Purification

The conversion of a carboxamide to a carbonitrile is a standard dehydration reaction. For this compound, a reliable method involves the dehydration of the corresponding 5-chloro-1H-indazole-3-carboxamide.

Figure 3: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on a reported procedure with a high yield.[8]

Objective: To synthesize this compound via dehydration of 5-chloro-1H-indazole-3-carboxamide.

Materials:

-

5-chloro-1H-indazole-3-carboxamide (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (2.5 eq)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1H-indazole-3-carboxamide (1.0 eq) in a mixture of anhydrous pyridine and anhydrous dichloromethane.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic anhydride (2.5 eq) dropwise to the stirred solution.

-

Causality: TFAA is a powerful dehydrating agent that reacts with the primary amide to form the nitrile. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction forward. The reaction is exothermic, so slow addition at low temperature is crucial for control.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C) for 10-15 minutes.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Extraction: a. Once the reaction is complete, concentrate the mixture under reduced pressure (in vacuo) to remove the solvents. b. Take up the resulting residue in ethyl acetate. c. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Causality: The water wash removes excess pyridine. The sodium bicarbonate wash is critical to neutralize and remove any remaining acidic species (TFAA, trifluoroacetic acid). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford the final product, this compound, as a pale yellow solid.[8]

-

Self-Validation: The success of the synthesis is validated by subjecting the purified product to the spectroscopic analyses described in Section 3 to confirm its structure and purity. The reported yield for this procedure is high (92%).[8]

-

Reactivity and Applications in Drug Discovery

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[5]

-

Kinase Inhibitors: The indazole core is a key pharmacophore in many tyrosine kinase inhibitors used in oncology.[5][14] This compound serves as a starting point for building molecules that target specific kinases involved in cancer cell proliferation.

-

Modification of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide array of derivatives for SAR studies.

-

N-Alkylation/Arylation: The N-H of the pyrazole ring can be functionalized through various coupling reactions, allowing for the exploration of different substituents to optimize drug properties like potency and bioavailability.[15]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed. | [16] |

| H315 | Causes skin irritation. | [16][17] |

| H319 | Causes serious eye irritation. | [16][17] |

| H335 | May cause respiratory irritation. |[17] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[10][18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

This compound is a synthetically valuable heterocyclic compound, underpinned by the privileged indazole scaffold. Its molecular structure, confirmed through a robust combination of NMR, IR, and MS techniques, offers key functional groups for elaboration into novel therapeutic agents. The efficient and high-yielding synthesis presented herein provides a reliable pathway for its preparation. A thorough understanding of its structure, properties, and safe handling procedures is essential for researchers aiming to leverage this potent building block in the fields of medicinal chemistry and drug discovery.

References

-

1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem. [Link]

-

This compound - Methylamine Supplier. [Link]

-

1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Methyl 5-Chloro-1H-indazole-3-carboxylate - MySkinRecipes. [Link]

-

5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8 - Matrix Fine Chemicals. [Link]

-

(PDF) Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile - ResearchGate. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. [Link]

-

This compound (C8H4ClN3) - PubChemLite. [Link]

-

(PDF) Crystal structure of 5-methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1), C25H18ClFN4O3 · C2H6OS - ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. [Link]

-

N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - NIH. [Link]

-

Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl) - NIH. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C8H4ClN3) [pubchemlite.lcsb.uni.lu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound , 98% , 29646-35-3 - CookeChem [cookechem.com]

- 10. This compound | Chemical Properties, Uses, Safety, Supplier Information – China Indazole Manufacturer [nj-finechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. aksci.com [aksci.com]

- 18. angenechemical.com [angenechemical.com]

5-chloro-1H-indazole-3-carbonitrile SMILES notation

An In-depth Technical Guide to 5-chloro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Privileged Indazole Scaffold and the Significance of this compound

The indazole ring system, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse pharmacological activities.[1][2] As a bioisostere of the naturally occurring indole nucleus, indazole derivatives have been successfully developed into drugs with anti-inflammatory, anti-tumor, and anti-HIV properties, among others.[1][2] The therapeutic success of indazole-containing drugs such as the kinase inhibitors Pazopanib and Axitinib underscores the scaffold's importance.

Within this esteemed class of compounds, this compound emerges as a crucial and highly versatile synthetic intermediate.[3] Its structure is strategically functionalized: the chlorine atom at the 5-position and the nitrile group at the 3-position provide orthogonal chemical handles for further molecular elaboration. The electron-withdrawing nature of these substituents also modulates the electronic properties of the indazole core, influencing its binding characteristics with target proteins. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this compound for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

This compound is typically a solid powder with low solubility in water but good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] Its core structural and chemical identity is defined by the Simplified Molecular-Input Line-Entry System (SMILES) notation, which provides a machine-readable representation of the molecule.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NN2)C#N | [5][] |

| Molecular Formula | C₈H₄ClN₃ | [5] |

| Molar Mass | 177.59 g/mol | [4] |

| Appearance | Solid (typically a powder) | [4] |

| InChIKey | QMIBICADHKQAJK-UHFFFAOYSA-N | [5] |

Synthesis Methodologies: A Self-Validating Protocol

The reliable synthesis of this compound is paramount for its use in multi-step drug development campaigns. While various synthetic routes to the indazole core exist, a common and efficient method for introducing the 3-carbonitrile group is through the dehydration of the corresponding 3-carboxamide. This transformation is often achieved using a mild dehydrating agent.

An alternative conceptual pathway, widely used for preparing aromatic nitriles, involves the palladium-catalyzed cyanation of a halogenated precursor, such as 3-iodo-1H-indazole. This method offers a robust route to the parent 1H-indazole-3-carbonitrile and can be adapted for substituted analogues.[7]

Below is a representative workflow for a common synthesis approach.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 5-Chloro-1H-indazole-3-carboxamide

This protocol describes the dehydration of 5-Chloro-1H-indazole-3-carboxamide to yield the target nitrile. The choice of trifluoroacetic anhydride with pyridine as a base is effective for this transformation under mild conditions.[8]

Materials:

-

5-Chloro-1H-indazole-3-carboxamide

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Trifluoroacetic anhydride (TFAA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-1H-indazole-3-carboxamide (1.0 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0-3.0 equivalents) to the stirred solution.

-

Dehydration: Add trifluoroacetic anhydride (1.5 equivalents) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 1-2 hours.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[3][9] The indazole core is a proven pharmacophore for kinase inhibition, and this specific intermediate provides ideal anchor points for structure-activity relationship (SAR) studies.

-

The Nitrile Group (C3-position): The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These functional groups are excellent handles for introducing different side chains to explore the binding pocket of a target enzyme. For instance, the amide can form critical hydrogen bonds with the hinge region of many protein kinases.

-

The Chlorine Atom (C5-position): The chloro-substituent can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or heteroaryl groups. This allows for the exploration of solvent-exposed regions of the target, often leading to improved potency and selectivity.

-

The Indazole Nitrogen (N1-position): The N-H of the pyrazole ring can be alkylated or arylated to introduce substituents that can modulate pharmacokinetic properties or engage in additional interactions with the target protein.

Caption: Role of the scaffold in a typical drug discovery pipeline.

Representative Protocol: In Vitro Kinase Inhibition Assay

Once a library of compounds is synthesized from this compound, their biological activity must be assessed. The following is a generalized, representative protocol for evaluating the inhibitory activity of derived compounds against a specific protein kinase (e.g., EGFR, FGFR).[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from the indazole scaffold against a target kinase.

Materials:

-

Test compounds (dissolved in 100% DMSO to create stock solutions)

-

Recombinant human kinase enzyme

-

Kinase-specific substrate (e.g., a biotinylated peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., HTRF, luminescence-based, or radioactive systems)

-

Microplate reader compatible with the detection method

-

384-well microplates

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound stock solutions in an appropriate buffer or DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Reaction Mixture: In each well of the microplate, add the assay buffer, the recombinant kinase enzyme, and the test compound at its desired final concentration. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific enzyme to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 25 °C or 30 °C) for a fixed period (e.g., 60 minutes). The time should be within the linear range of the enzymatic reaction.

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer). Add the detection reagents according to the manufacturer's protocol. This step typically quantifies the amount of phosphorylated substrate.

-

Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care. Safety Data Sheets (SDS) indicate that the compound is harmful if swallowed and may cause skin and eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[4]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed building block that leverages the proven biological relevance of the indazole scaffold. Its dual functionalization at the C3 and C5 positions provides chemists with the synthetic flexibility required to conduct extensive SAR studies, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its synthesis, properties, and handling is essential for any research professional aiming to unlock the full potential of this privileged scaffold in the quest for novel therapeutics.

References

-

PubChem. This compound (C8H4ClN3). Available from: [Link][5]

-

Angene Chemical. Safety Data Sheet. Available from: [Link][14]

-

MySkinRecipes. Methyl 5-Chloro-1H-indazole-3-carboxylate. Available from: [Link][9]

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. Available from: [Link][1]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1855-1881. Available from: [Link][2]

-

Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available from: [Link][7]

-

Edmondson, S. D., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276. Available from: [Link][16]

-

Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1735. Available from: [Link][11]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | Chemical Properties, Uses, Safety, Supplier Information – China Indazole Manufacturer [nj-finechem.com]

- 5. PubChemLite - this compound (C8H4ClN3) [pubchemlite.lcsb.uni.lu]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. angenechemical.com [angenechemical.com]

- 15. aksci.com [aksci.com]

- 16. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-chloro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Core Chemical Identity and Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are considered bioisosteres of indoles.[1] This structural similarity allows indazole-containing molecules to interact with biological targets that recognize indole moieties, while offering distinct electronic and steric properties that can be fine-tuned for improved potency, selectivity, and pharmacokinetic profiles.[1]

The International Chemical Identifier (InChI) provides a unique and unambiguous representation of the molecule's structure.

InChIKey: QMIBICADHKQAJK-UHFFFAOYSA-N [2][3]

This key is a hashed version of the full InChI string, providing a concise and searchable identifier.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClN₃ | [2][3] |

| Molecular Weight | 177.59 g/mol | [2] |

| Appearance | Pale yellow solid | [4] |

| Solubility | Low in water, soluble in DMSO and DMF | |

| CAS Number | 29646-35-3 | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the dehydration of the corresponding 3-carboxamide precursor. This transformation is a standard method for the preparation of nitriles from primary amides.

Experimental Protocol: Synthesis from 5-chloro-1H-indazole-3-carboxamide

This protocol is adapted from a patented synthetic route, demonstrating a high-yield conversion.[4]

Step 1: Reaction Setup

-

To a solution of 5-chloro-1H-indazole-3-carboxamide (1.0 eq) in a mixture of pyridine (10 vol) and dry dichloromethane (10 vol), add trifluoroacetic anhydride (2.5 eq) dropwise at room temperature (25 °C).

-

Stir the reaction mixture vigorously for approximately 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

-

Upon completion of the reaction, concentrate the mixture in vacuo to remove the solvents.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow solid.[4]

Yield: 92%[4]

Causality of Experimental Choices:

-

Trifluoroacetic anhydride is a powerful dehydrating agent, essential for the efficient conversion of the amide to the nitrile.

-

Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

-

Dichloromethane is an inert solvent that provides good solubility for the reactants.

-

The aqueous work-up is crucial for removing the pyridine, trifluoroacetic acid salts, and any remaining trifluoroacetic anhydride.

The underlying mechanism involves the activation of the amide oxygen by the trifluoroacetic anhydride, followed by an intramolecular elimination to form the nitrile.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| Infrared (IR) | ν_max (film): 2233 cm⁻¹ (C≡N stretch)[4] |

| ¹H NMR (200 MHz, CDCl₃) | δ 8.03 (d, J = 9.1 Hz, 1H), 7.96 (d, J = 1.8 Hz, 1H), 7.75 (dd, J = 9.1, 1.8 Hz, 1H)[4] |

| Mass Spectrometry (Predicted) | [M+H]⁺: 178.01665, [M+Na]⁺: 199.99859[2] |

The characteristic IR absorption at 2233 cm⁻¹ is a definitive indicator of the nitrile functional group. The ¹H NMR spectrum displays signals in the aromatic region, consistent with the substituted indazole ring system.

Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands targeting a variety of biological targets.[5][6] Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][6]

A particularly fruitful area of research has been the development of indazole-based protein kinase inhibitors for the treatment of cancer.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

This compound is a valuable starting material for the synthesis of these kinase inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for further chemical modifications in structure-activity relationship (SAR) studies.[1] The 5-chloro substituent can also be important for modulating the electronic properties of the indazole ring and for establishing key interactions with the target protein.

Illustrative Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Many kinase inhibitors target receptor tyrosine kinases (RTKs) on the cell surface. Upon binding of a growth factor, these receptors dimerize and autophosphorylate, initiating a downstream signaling cascade that promotes cell proliferation and survival. Indazole-based inhibitors can block this process by competing with ATP for binding to the kinase domain of the receptor.

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[8]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant applications in drug discovery and medicinal chemistry. Its indazole core provides a privileged scaffold for the development of potent and selective kinase inhibitors, among other therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage this compound in the design of novel bioactive molecules.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

1H-Indazole, 5-chloro-. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

5-Chloro-1H-indazole-3-carboxylic acid | 1077-95-8. (n.d.). J&K Scientific. Retrieved January 7, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8. (n.d.). Matrix Fine Chemicals. Retrieved January 7, 2026, from [Link]

-

This compound (C8H4ClN3). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Methyl 5-Chloro-1H-indazole-3-carboxylate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

- Indazole compounds as pkmyt1 kinase inhibitors. (2024). Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. Retrieved January 7, 2026, from [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand. Retrieved January 7, 2026, from [Link]

- Method of synthesizing 1H-indazole compounds. (2011). Google Patents.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - this compound (C8H4ClN3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-chloro-1H-indazole-3-carbonitrile (CAS No. 29646-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its spectroscopic characteristics. Furthermore, it delves into the significant role of the indazole scaffold, and specifically this nitrile derivative, in the development of novel therapeutic agents, supported by recent findings in antiviral research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for scientists engaged in the synthesis, characterization, and application of this versatile compound.

Introduction and Chemical Identity

This compound, identified by the CAS number 29646-35-3 , is a substituted indazole derivative featuring a chlorine atom at the 5-position and a nitrile group at the 3-position. The indazole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the indole structure found in many biologically active compounds while offering unique physicochemical properties.[1] The electron-withdrawing nature of the chlorine and nitrile substituents significantly influences the molecule's reactivity and biological interactions, making it a valuable intermediate for the synthesis of a wide array of functionalized molecules.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29646-35-3 | [4] |

| Molecular Formula | C₈H₄ClN₃ | [4] |

| Molecular Weight | 177.59 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-Indazole-3-carbonitrile, 5-chloro-; 5-chloranyl-1H-indazole-3-carbonitrile | N/A |

| Appearance | Pale yellow solid | [5] |

| Purity | ≥ 98% | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through the dehydration of its corresponding carboxamide precursor, 5-chloro-1H-indazole-3-carboxamide. This transformation is a classic example of nitrile formation from a primary amide, often facilitated by a strong dehydrating agent.

Recommended Synthesis Protocol

This protocol is adapted from a documented synthetic route and provides a reliable method for the preparation of this compound with a high yield.[5]

Experimental Protocol: Dehydration of 5-chloro-1H-indazole-3-carboxamide

-

Materials:

-

5-chloro-1H-indazole-3-carboxamide (1.0 eq)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve 5-chloro-1H-indazole-3-carboxamide in a mixture of anhydrous pyridine and anhydrous dichloromethane.

-

To the stirred solution, add trifluoroacetic anhydride dropwise at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The resulting this compound is often obtained as a pale yellow solid with high purity.[5]

-

-

Yield:

-

A reported yield for this reaction is approximately 92%.[5]

-

Mechanistic Rationale

The dehydration of the primary amide to a nitrile using trifluoroacetic anhydride proceeds through the formation of a highly reactive O-acylated intermediate. The pyridine in the reaction mixture acts as a base to neutralize the trifluoroacetic acid byproduct. The electron-withdrawing nature of the trifluoroacetyl group makes the amide oxygen a good leaving group, facilitating the elimination of water and the formation of the nitrile triple bond.

Caption: A conceptual workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling halogenated aromatic nitriles and indazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation. [2]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in pharmaceutical and materials research. Its well-defined synthesis, versatile chemical reactivity, and the proven biological potential of its derivatives make it a valuable tool for the development of novel molecules with therapeutic applications. This guide has provided a comprehensive overview of its key technical aspects, from synthesis and characterization to its role in drug discovery. As research into indazole-based compounds continues to expand, the importance of this compound as a fundamental building block is set to grow.

References

- [This cit

- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). Bioorganic & Medicinal Chemistry Letters, 114, 130015.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-1H-indazole-5-carbonitrile.

- The Royal Society of Chemistry. (2014).

-

MySkinRecipes. (n.d.). Methyl 5-Chloro-1H-indazole-3-carboxylate. Retrieved from [Link]

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

-

PubChemLite. (n.d.). This compound (C8H4ClN3). Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Chloro-1H-indazole-3-carboxylic acid | 1077-95-8. Retrieved from [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4986.

- [This cit

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? (2022). Guidechem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(10), 1165-1188.

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

Sources

The Indazole Nucleus: A Privileged Scaffold in Oncology Drug Discovery

An In-depth Technical Guide on the Biological Activity of 5-Chloro-1H-indazole-3-carbonitrile and its Derivatives

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] This guide provides a comprehensive technical overview of the biological activities associated with the this compound core and its derivatives, with a particular focus on their burgeoning role in oncology. We will dissect the synthetic routes that provide access to this key intermediate, explore its mechanistic underpinnings as a potent signaling pathway modulator, and provide detailed protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered immense interest from the pharmaceutical research community.[1][2][4] Its structural similarity to indole, a key component of many biologically active molecules, allows it to serve as a bioisostere, yet it possesses distinct electronic and chemical properties that can be exploited for therapeutic advantage.[4] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and, most notably, anticancer effects.[1][2]

The this compound moiety, in particular, serves as a crucial building block for the synthesis of potent therapeutic agents.[5] The presence of the chloro group at the 5-position and the carbonitrile at the 3-position provides synthetic handles for further molecular elaboration, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

Synthetic Strategies for this compound and its Carboxylic Acid Precursor

The synthesis of this compound and its key precursor, 5-chloro-1H-indazole-3-carboxylic acid, is a critical first step in the development of novel therapeutics. Several synthetic routes have been reported, each with its own advantages and limitations.[4]

A common approach to synthesize 5-chloro-1H-indazole-3-carboxylic acid involves the diazotization and subsequent cyclization of a substituted aniline derivative.[4] Alternatively, the Jacobson indazole synthesis can be employed, which utilizes the reaction of an o-acetamidophenylacetate with a nitrite source.[4] The carbonitrile can then be accessed from the corresponding carboxamide.[7]

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Biological Activities and Mechanisms of Action

While direct and extensive biological data for this compound is not abundant in the public domain, the biological activities of its immediate derivatives, particularly carboxamides, have been well-documented, providing a strong indication of the core's potential. The primary therapeutic area where this scaffold has shown significant promise is oncology.

Anticancer Activity: A Multi-pronged Approach

Derivatives of the 5-chloro-indazole scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those of the lung, breast, colon, and pancreas.[8][9][10] The anticancer effects are often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and survival.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases.[6][11] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of the 5-chloro-indazole core have been shown to inhibit several important kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR are key targets.[8][12]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt tumor angiogenesis.[13]

The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway of Apoptosis Induction by 5-Chloro-Indazole Derivatives:

Caption: Simplified signaling pathway for apoptosis induction.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro assays are typically employed.

Antiproliferative Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Caspase Activity Assay

This assay quantifies the activation of key executioner caspases, such as caspase-3, which are indicative of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a caspase-3-specific substrate (e.g., DEVD-pNA) to the cell lysate.

-

Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Absorbance Measurement: Measure the absorbance of the resulting chromophore at 405 nm.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect changes in the protein levels of key apoptotic regulators.

Protocol:

-

Protein Extraction: Extract total protein from compound-treated and untreated cells.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel compound.

Quantitative Data Summary

The following table summarizes representative antiproliferative activities of various indazole derivatives, highlighting the potency of this chemical class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2f | 4T1 (Breast) | 0.23 | [9][10] |

| Derivative 2f | HepG2 (Liver) | 0.80 | [10] |

| Derivative 2f | MCF-7 (Breast) | 0.34 | [10] |

| Derivative 6o | K562 (Leukemia) | 5.15 | [14][15][16] |

| (S)-1 | HCT116 (Colon) | 7.1 | [17] |

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their ability to potently inhibit key protein kinases and induce apoptosis underscores their therapeutic potential. Future research should focus on synthesizing and evaluating a broader range of derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models are warranted to translate the promising in vitro findings into potential clinical candidates.

References

-

National Institutes of Health. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from NIH. [Link]

-

MySkinRecipes. Methyl 5-Chloro-1H-indazole-3-carboxylate. Retrieved from MySkinRecipes. [Link]

-

MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from MDPI. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from RSC Publishing. [Link]

-

National Institutes of Health. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from NIH. [Link]

-

ResearchGate. (2025, December 5). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFREGFR inhibitors. Retrieved from ResearchGate. [Link]

-

MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from MDPI. [Link]

-

National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from NIH. [Link]

-

J&K Scientific. 5-Chloro-1H-indazole-3-carboxylic acid. Retrieved from J&K Scientific. [Link]

-

PubMed Central. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from PubMed Central. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from PubMed Central. [Link]

-

PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from PubMed Central. [Link]

-

PubMed. (2023, May 12). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Retrieved from PubMed. [Link]

-

MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from MDPI. [Link]

-